Methyl 3-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
Genotoxic and Carcinogenic Potentials Assessment
A study assessed the genotoxic/mutagenic and carcinogenic potentials of thiophene derivatives, highlighting their use in products such as pharmaceuticals and agrochemicals. This research underscores the importance of understanding the toxicological profiles of such compounds, using techniques like the Ames test and Comet assay for mutagenicity and DNA damage assessment, and the Syrian Hamster Embryo cell transformation assay for carcinogenic potential evaluation. This insight is crucial for the development of safe pharmaceutical products and other applications (Lepailleur et al., 2014).
Recovery and Reuse in Industrial Processes
Research on the recovery of acetic acid from processes using thiophene derivatives, such as Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate, in the production of pharmaceuticals and herbicides demonstrates the relevance of these compounds in industrial applications. The study explores azeotropic distillation and extraction methods for acetic acid recovery, highlighting the importance of efficient solvent recovery methods in industrial processes, which could potentially apply to processes involving similar thiophene derivatives (Wang Tian-gui, 2006).
Synthesis of Heterocycles
Thiophene derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are of significant interest in the development of new pharmaceuticals, agrochemicals, and materials. For example, studies on the synthesis of heterocycles from thiophene derivatives provide new routes to various bioactive molecules and materials with potential applications in drug discovery and development (Eweiss & Osman, 1980).
Functionalization for Biological Activities
The functionalization of thiophene derivatives, such as the synthesis of selenadiazole and thiadiazole derivatives, showcases the chemical versatility of thiophene-based compounds. These derivatives can be used to explore biological activities, including antimicrobial, antifungal, and anticancer properties, indicating the potential for thiophene derivatives in the development of new therapeutic agents (Velikorodov et al., 2016).
Future Directions
Thiophene derivatives have been recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They are key intermediates in organic synthesis, medicine, dyes, and pesticides . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
methyl 3-[[2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c1-27-18(24)17-15(7-10-28-17)20-16(23)12-22-9-4-8-21(29(22,25)26)11-13-5-2-3-6-14(13)19/h2-3,5-7,10H,4,8-9,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXVTLGVAUHMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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